N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE
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Overview
Description
N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a nitro group, a pyrrolidine ring, and a benzoxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the benzoxadiazole ring is achieved through cyclization reactions, which may involve the use of dehydrating agents and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalysts, and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: Shares the 2-methylphenyl group but differs in the presence of a thiourea group instead of the benzoxadiazole core.
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidinamine: Contains a similar nitro group and aromatic structure but differs in the presence of a pyrimidine ring.
Properties
Molecular Formula |
C17H17N5O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-nitro-7-pyrrolidin-1-yl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C17H17N5O3/c1-11-6-2-3-7-12(11)18-13-10-14(21-8-4-5-9-21)15-16(20-25-19-15)17(13)22(23)24/h2-3,6-7,10,18H,4-5,8-9H2,1H3 |
InChI Key |
VHEDXXMMKCVEIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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